molecular formula C11H14N4O2 B11049141 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

Katalognummer B11049141
Molekulargewicht: 234.25 g/mol
InChI-Schlüssel: OLLCMDKOZHJFAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is a heterocyclic compound that features an imidazolidine ring substituted with a pyridin-3-ylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5,5-dimethylhydantoin with pyridin-3-ylmethylamine in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and efficiency. For example, a multi-jet oscillating disk (MJOD) continuous flow reactor can be used to produce the compound on a large scale . This method allows for precise control of reaction parameters and efficient isolation of the product.

Analyse Chemischer Reaktionen

Types of Reactions

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products

The major products formed from these reactions include N-oxides, amine derivatives, and various substituted imidazolidines, depending on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5,5-Dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C11H14N4O2

Molekulargewicht

234.25 g/mol

IUPAC-Name

5,5-dimethyl-3-[(pyridin-3-ylamino)methyl]imidazolidine-2,4-dione

InChI

InChI=1S/C11H14N4O2/c1-11(2)9(16)15(10(17)14-11)7-13-8-4-3-5-12-6-8/h3-6,13H,7H2,1-2H3,(H,14,17)

InChI-Schlüssel

OLLCMDKOZHJFAL-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(=O)N(C(=O)N1)CNC2=CN=CC=C2)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.